molecular formula C6H7N3O3 B11057740 (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide

Cat. No.: B11057740
M. Wt: 169.14 g/mol
InChI Key: HZUJWAGRRAUZIG-QPJJXVBHSA-N
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Description

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of benzoxadiazoles, which are known for their diverse applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and can be easily scaled up. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which (4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole: A related compound with similar structural features but different functional groups.

    Benzoxazole: Another similar compound with a different heterocyclic structure.

    Benzothiazole: A compound with a sulfur atom in the heterocyclic ring, offering different chemical properties.

Uniqueness

(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(NE)-N-(1-oxido-6,7-dihydro-5H-2,1,3-benzoxadiazol-1-ium-4-ylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O3/c10-7-4-2-1-3-5-6(4)8-12-9(5)11/h10H,1-3H2/b7-4+

InChI Key

HZUJWAGRRAUZIG-QPJJXVBHSA-N

Isomeric SMILES

C1C/C(=N\O)/C2=NO[N+](=C2C1)[O-]

Canonical SMILES

C1CC(=NO)C2=NO[N+](=C2C1)[O-]

Origin of Product

United States

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